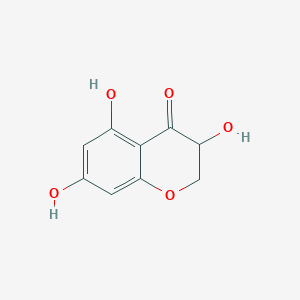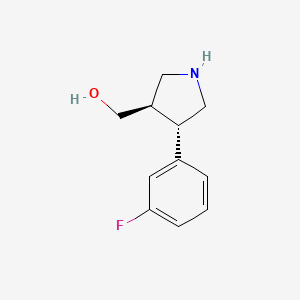
Hydron;naphthalen-2-ylhydrazine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . It is a derivative of hydrazine and naphthalene, characterized by the presence of a hydrazine group attached to the second position of the naphthalene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-naphthylhydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-naphthol with hydrazine hydrate under mild conditions . This method is advantageous as it avoids the use of carcinogenic intermediates like 2-naphthylamine. The reaction typically proceeds as follows:
One-Step Synthesis: 2-naphthol reacts with hydrazine hydrate to form 2-naphthylhydrazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production: Industrially, the compound can be produced by diazotization of 2-naphthylamine followed by reduction, although this method is less favored due to the carcinogenic nature of 2-naphthylamine.
Analyse Chemischer Reaktionen
2-Naphthylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly with electrophiles, to form substituted hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthylhydrazine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for detecting certain biomolecules.
Industry: The compound is used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of 2-naphthylhydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. These interactions can inhibit enzyme activity or alter the function of biomolecules, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Naphthylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
1-Naphthylhydrazine: Similar in structure but with the hydrazine group attached to the first position of the naphthalene ring.
Phenylhydrazine: Contains a phenyl group instead of a naphthyl group.
Benzylhydrazine: Features a benzyl group attached to the hydrazine moiety.
The uniqueness of 2-naphthylhydrazine hydrochloride lies in its specific reactivity and applications, particularly in the synthesis of naphthalene-based compounds and its use in biological studies .
Eigenschaften
Molekularformel |
C10H11ClN2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
hydron;naphthalen-2-ylhydrazine;chloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H |
InChI-Schlüssel |
OXOQKRNEPBHINU-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1=CC=C2C=C(C=CC2=C1)NN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


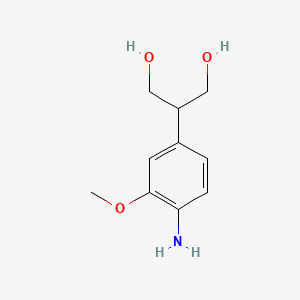
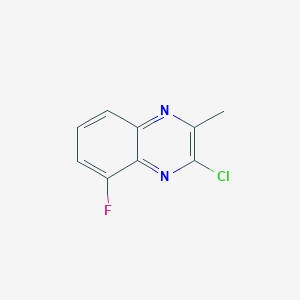
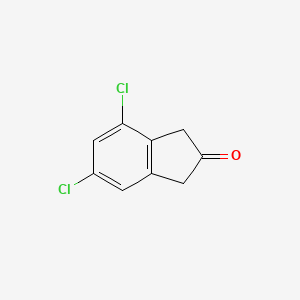
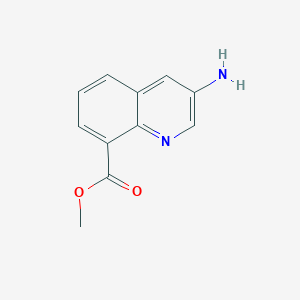

![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
